![molecular formula C9H6F2N2O2 B2978426 8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 2248376-66-9](/img/structure/B2978426.png)
8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid
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Overview
Description
8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid, also known as DIMP, is a chemical compound that has been the subject of extensive research in recent years. DIMP is a heterocyclic compound that contains both an imidazole and a pyridine ring, and it is a fluorinated analogue of the natural nucleoside, adenosine. In
Mechanism of Action
The mechanism of action of 8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in DNA synthesis and repair. 8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. 8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid in lab experiments is its specificity for cancer cells. 8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid has been shown to selectively target cancer cells while leaving normal cells unharmed. However, one limitation of using 8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with.
Future Directions
There are several future directions for research on 8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid. One area of research is the development of more efficient synthesis methods for 8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid, which could increase the yield and make it easier to work with in lab experiments. Another area of research is the development of new derivatives of 8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid with improved anti-cancer activity. Finally, more research is needed to fully understand the mechanism of action of 8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid and its potential applications in cancer treatment and other areas.
Synthesis Methods
The synthesis of 8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid involves several steps, starting with the reaction of 2-aminopyridine with 2,2-difluoroacetaldehyde in the presence of a base, to yield 2-(difluoromethyl)imidazo[1,2-a]pyridine. This intermediate is then reacted with ethyl chloroformate to yield the desired product, 8-(difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid. The overall yield of this synthesis method is around 20%.
Scientific Research Applications
8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid has been the subject of extensive research due to its potential applications in cancer treatment. It has been shown to have anti-cancer activity in several types of cancer, including breast, lung, and colon cancer. 8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders.
properties
IUPAC Name |
8-(difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O2/c10-7(11)6-3-5(9(14)15)4-13-2-1-12-8(6)13/h1-4,7H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWACXRGKBIKCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid |
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